Maleic Hydrazide

Description

Properties

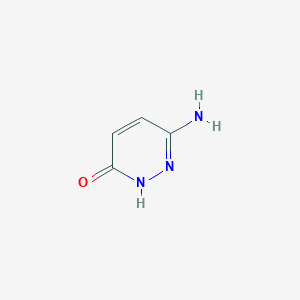

IUPAC Name |

1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRDGMRNKXEXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020792 | |

| Record name | Maleic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Maleic hydrazide is an odorless white solid. Sinks in water. (USCG, 1999), Colorless, crystalline solid; [HSDB] White solid; Formulated as emulsifiable concentrate and soluble concentrate (liquid and solid); [Reference #1] | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic hydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

572 °F (300 °C) (Closed cup) | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Solubility at 25 °C: water 0.6%, ethanol 0.1%, DMF 2.4% /Technical maleic hydrazide/, Solubility in water at 25 °C, 300,000 mg/L at 20 °C and 340,000 mg/L at 25 °C /Maleic hydrazide potassium salt/, Solubility in water at 25 °C, 200 g/kg /Maleic hydrazide sodium salt/, Slightly sol in hot alcohol, more sol in hot water, SOL IN AQ ALKALI & CERTAIN ORG BASES, Sol @ 25 °C in acetone, 1000 ppm; water, 6000 ppm; dimethylformamide, 20400 ppm; dimethyl sulfoxide, 90000 ppm; xylene <1000 ppm, In water, 4,507 mg/L at 25 °C | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.60 at 25 °C | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000277 [mmHg], 7.5X10-8 mm Hg at 25 °C | |

| Record name | Maleic hydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade maleic hydrazide contains hydrazine as a contaminant., Products can contain small amount of hydrazide as impurity. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, COLORLESS CRYSTALLINE SOLID | |

CAS No. |

123-33-1 | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic hydrazide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Pyridazinedione, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine-3,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7L3FCV66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 572 °F (decomposes) (NTP, 1992), 298-300 °C | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Maleic Hydrazide: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic hydrazide (MH), a heterocyclic organic compound, is a well-established plant growth regulator with a history of use in agriculture for controlling sprouting and sucker growth. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its established mechanism of action. Detailed experimental protocols for its synthesis are presented, alongside a comprehensive summary of its physicochemical characteristics. This document aims to serve as a core resource for researchers and professionals involved in the study and application of this compound.

Synthesis of this compound

This compound is commercially synthesized through the condensation reaction of maleic anhydride with hydrazine hydrate.[1] Various methods have been developed to optimize this reaction, primarily differing in the choice of solvent and catalyst. The fundamental reaction involves the formation of a cyclic hydrazide.

A common industrial method involves the reaction of maleic anhydride and hydrazine hydrate in an aqueous or alcoholic medium.[2][3] The use of mineral acids, such as sulfuric acid, or organic acids can catalyze the reaction.[4] More recent advancements include the use of rare-earth compound catalysts to improve yield and purity.[5]

General Reaction Scheme

The synthesis of this compound from maleic anhydride and hydrazine is a two-step process. First, the hydrazine attacks one of the carbonyl groups of the maleic anhydride, leading to the opening of the anhydride ring to form an intermediate. This is followed by an intramolecular cyclization via condensation to form the stable six-membered dihydropyridazinedione ring of this compound.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid Catalyst [4]

-

Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 220 g of water, 44 g of concentrated sulfuric acid, and 44 mL of hydrazine hydrate.

-

Initial Reaction: Stir the mixture and allow it to react for 30 minutes at a temperature of 30-40 °C.

-

Addition of Maleic Anhydride: Add 100 g of maleic anhydride to the reaction mixture.

-

Cyclization: Heat the mixture to 95 °C and maintain this temperature for 3 hours.

-

Isolation and Neutralization: Cool the reaction mixture to 30 °C. Filter the resulting solid. Wash the filter cake and then neutralize it to a pH of 6.0.

-

Drying: Dry the product to obtain this compound. The reported yield is approximately 84.3%.[4]

Protocol 2: Synthesis using a Rare-Earth Catalyst [5]

-

Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 250 g of water, 55 g of concentrated sulfuric acid, and 44 mL of hydrazine hydrate.

-

Catalyst Addition: Add 4 g of lanthanum trifluoromethanesulfonate as the catalyst and stir for 30 minutes at 30-40 °C.

-

Addition of Maleic Anhydride: Add 125 g of maleic anhydride.

-

Cyclization: Heat the mixture to 90-100 °C and maintain for 5 hours.

-

Work-up: Cool the mixture to 40-50 °C and add 100 mL of 30% sodium hydroxide solution to neutralize the pH to 6.5.

-

Isolation and Drying: Filter the precipitate, wash it, and dry to obtain this compound. This method reports a significantly higher yield of 96.9%.[5]

Chemical Properties of this compound

This compound is a white crystalline solid with a high melting point.[6][7] It is sparingly soluble in water and many organic solvents but forms water-soluble salts with alkali metals and amines.[6][8]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O₂ | [6][7] |

| Molecular Weight | 112.09 g/mol | [7][9] |

| Melting Point | 298–301 °C (decomposes) | [6][7][8] |

| pKa | 5.62 | [6][10] |

| Water Solubility | 0.6 g/100 mL (25 °C) | [7] |

| Solubility in Ethanol | <0.1 g/100 mL | [7] |

| Solubility in DMF | 2.4 g/100 mL | [7] |

Tautomerism

This compound exhibits keto-enol tautomerism. It can exist in three tautomeric forms: the diketo form, the monohydroxy-monoketo form, and the dihydroxy form.[6] Experimental and theoretical studies indicate that the monohydroxy-monoketo form is the most stable and predominant tautomer in both the solid state and in solution.[1][6][11]

Caption: Tautomeric forms of this compound.

Reactivity

-

Salt Formation: As a weak acid, this compound reacts with bases and amines to form water-soluble salts.[8] The potassium salt is significantly more soluble in water than the free acid.[6]

-

Oxidation: It is decomposed by strong oxidizing agents, which can lead to the release of nitrogen gas.[6][7]

-

Acids: It is decomposed by strong acids, also resulting in the release of nitrogen.[7]

-

Stability: this compound is stable to hydrolysis in both acidic and basic solutions.[6]

Mechanism of Action in Plants

This compound functions as a plant growth regulator by inhibiting cell division.[10][12] It is absorbed by the foliage or roots and translocated throughout the plant.[7] The primary mode of action is believed to be the inhibition of nucleic acid and protein synthesis, which are essential for mitosis.[7] This selective inhibition of cell division, without affecting cell enlargement, leads to the suppression of growth in meristematic tissues, such as buds and suckers.[12][13]

Caption: Proposed mechanism of action of this compound in plants.

Conclusion

This compound remains a significant compound in agricultural applications due to its effective plant growth regulating properties. Understanding its synthesis and chemical characteristics is crucial for its efficient and safe use, as well as for the development of new formulations and applications. The protocols and data presented in this guide offer a comprehensive technical resource for professionals in the field. Further research into its specific molecular targets within the plant cell cycle could provide deeper insights into its mechanism of action and potentially lead to the design of more selective and potent growth regulators.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102108063A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. CN105693623A - this compound preparation method - Google Patents [patents.google.com]

- 6. coresta.org [coresta.org]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. This compound | 123-33-1 [chemicalbook.com]

- 9. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. openknowledge.fao.org [openknowledge.fao.org]

- 11. Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Maleic Hydrazide: A Technical Guide to a Pioneering Plant Growth Regulator

Foreword: This technical guide provides an in-depth exploration of the discovery, history, and mechanisms of action of maleic hydrazide, a compound that marked a significant milestone in the development of synthetic plant growth regulators. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes historical findings with contemporary understanding, presenting key experimental data, detailed methodologies, and visual representations of its physiological impact.

Introduction: A Serendipitous Discovery

In 1949, a seminal paper by D. L. Schoene and O. L. Hoffmann of the Naugatuck Chemical Division, United States Rubber Company, published in Science, introduced this compound (1,2-dihydropyridazine-3,6-dione) as a "unique growth regulant".[1][2][3][4] This discovery was a landmark moment, unveiling a chemical that could inhibit plant growth without causing immediate death, a characteristic that would pave the way for its widespread agricultural applications.[4][5][6] Initially observed to have a pronounced but temporary inhibitory effect on plant growth when applied as a spray, its impact was found to be dependent on dosage, plant species, and application timing.[4]

A History of Agricultural Application

Following its discovery, this compound quickly found its place in agriculture. By the early 1950s, it was being used commercially to control the growth of suckers on tobacco plants.[7] Its ability to prevent cell division but not cell enlargement made it an ideal agent for inhibiting sprouting in stored crops like potatoes and onions.[8] Today, it continues to be used for these purposes and also as a temporary growth inhibitor for grasses and trees in non-crop areas.[6][9]

Mechanism of Action: A Multi-faceted Inhibitor

The primary mode of action of this compound is the inhibition of cell division, specifically by disrupting mitosis.[7][9][10] This effect is particularly pronounced in the meristematic tissues of plants. While the precise molecular cascade is still a subject of investigation, several key mechanisms have been proposed and supported by experimental evidence.

Mitotic Disruption

This compound is a known clastogenic agent, meaning it can induce chromosomal aberrations.[11] Studies on various plant species, most notably using the Allium cepa (onion) root tip assay, have demonstrated that this compound treatment leads to a dose-dependent decrease in the mitotic index and an increase in chromosomal abnormalities such as stickiness, c-mitosis, and chromosome bridges.[10][12][13] This suggests interference with the spindle apparatus during cell division.[10]

Antimetabolite Activity

One of the compelling hypotheses for this compound's mechanism is its action as a uracil antimetabolite.[14] Its structural similarity to uracil, a key component of RNA, suggests that it may competitively inhibit the uptake or incorporation of uracil, thereby disrupting nucleic acid and protein synthesis.[11][14]

Hormonal Crosstalk: An Anti-Auxin and Anti-Gibberellin

This compound has also been shown to interfere with the action of key plant hormones. It is considered an anti-auxin, counteracting the effects of indole-3-acetic acid (IAA) in promoting cell elongation and apical dominance.[15][16][17] Furthermore, it has been demonstrated to inhibit the growth-promoting effects of gibberellic acid (GA).[18] This hormonal interference contributes significantly to its growth-inhibiting properties.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of this compound on different plant species.

Table 1: Effect of this compound on Seed Germination and Radicle Length

| Plant Species | Concentration (ppm) | Treatment Duration (hours) | Germination (%) | Radicle Length (cm) |

| Trigonella foenum-graecum | 0 (Control) | 36 | 100 | 3.2 |

| 5 | 36 | 95 | 2.8 | |

| 15 | 36 | 88 | 2.1 | |

| 25 | 36 | 75 | 1.5 | |

| 35 | 36 | 60 | 0.9 | |

| 45 | 36 | 42 | 0.5 | |

| 55 | 36 | 20 | 0.2 | |

| Allium cepa | 0 (Control) | 36 | 100 | 2.5 |

| 5 | 36 | 92 | 2.0 | |

| 15 | 36 | 80 | 1.4 | |

| 25 | 36 | 68 | 0.9 | |

| 35 | 36 | 50 | 0.4 | |

| 45 | 36 | 30 | 0.1 | |

| 55 | 36 | 10 | 0.0 |

Data adapted from studies on the effects of this compound on seed germination and radicle growth.[10][12]

Table 2: Effect of this compound on Mitotic Index in Allium cepa Root Tips

| Concentration (ppm) | Treatment Duration (hours) | Mitotic Index (%) |

| 0 (Control) | 24 | 12.5 |

| 5 | 24 | 10.2 |

| 15 | 24 | 8.1 |

| 25 | 24 | 6.5 |

| 35 | 24 | 4.3 |

| 45 | 24 | 2.1 |

| 55 | 24 | 0.8 |

Data adapted from studies on the cytological effects of this compound.[10][12]

Experimental Protocols

This section outlines generalized experimental protocols for assessing the effects of this compound on plant growth and cell division, based on common methodologies reported in the literature.

Seed Germination and Radicle Growth Bioassay

Objective: To determine the effect of different concentrations of this compound on seed germination and early seedling growth.

Materials:

-

Seeds of the test plant species (e.g., Trigonella foenum-graecum, Allium cepa)

-

This compound stock solution

-

Distilled water

-

Petri dishes with filter paper

-

Incubator or growth chamber with controlled temperature and light conditions

-

Ruler or calipers

Procedure:

-

Prepare a series of this compound solutions of varying concentrations (e.g., 5, 15, 25, 35, 45, 55 ppm) by diluting a stock solution with distilled water. A control solution of distilled water should also be prepared.

-

Sterilize the seeds by briefly immersing them in a sodium hypochlorite solution followed by rinsing with distilled water.

-

Place a sterile filter paper in each petri dish and moisten it with one of the prepared this compound solutions or the control solution.

-

Place a predetermined number of seeds (e.g., 20) in each petri dish.

-

Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

After a specified period (e.g., 36, 48, or 72 hours), record the number of germinated seeds in each dish to calculate the germination percentage.

-

Measure the length of the radicle (primary root) of each germinated seedling.

-

Calculate the average radicle length for each treatment group.

Allium cepa Root Tip Mitotic Index Assay

Objective: To assess the effect of this compound on cell division by determining the mitotic index in onion root tip cells.

Materials:

-

Healthy onion bulbs (Allium cepa)

-

Beakers or small jars

-

This compound solutions of varying concentrations

-

Distilled water

-

Fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)

-

Hydrochloric acid (1N)

-

Aceto-carmine or Feulgen stain

-

Microscope slides and coverslips

-

Microscope

Procedure:

-

Place onion bulbs in beakers filled with distilled water until roots are approximately 1-2 cm long.

-

Transfer the bulbs to beakers containing the different concentrations of this compound solutions and a control with distilled water.

-

Allow the roots to grow in the solutions for a specific duration (e.g., 24 hours).

-

Excise the root tips and fix them in Carnoy's fixative for at least 24 hours.

-

Hydrolyze the root tips in 1N HCl at 60°C for a few minutes to soften the tissue.

-

Stain the root tips with aceto-carmine or Feulgen stain.

-

Prepare a squash of the stained root tip on a microscope slide with a drop of 45% acetic acid and a coverslip.

-

Observe the slides under a microscope and count the number of dividing cells (in prophase, metaphase, anaphase, or telophase) and the total number of cells in several fields of view.

-

Calculate the mitotic index (MI) for each treatment using the formula: MI (%) = (Number of dividing cells / Total number of cells) x 100.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

References

- 1. This compound, a Unique Growth Regulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of this compound on Flower Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE EFFECT OF this compound ON TOMATO PLANTS IN RELATION TO THEIR AGE AT THE TIME OF TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "EFFECTS OF this compound ON PHOTOSYNTHESIS AND RESPIRATION OF RED K" by LAZERN OTTO SORENSEN [digitalcommons.unl.edu]

- 5. scispace.com [scispace.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. coresta.org [coresta.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. "Studies on the Effect of this compound on Root Tip Cells and Pollen" by FARHA JABEE, MOHAMMAD YUNUS KHALIL ANSARI et al. [journals.tubitak.gov.tr]

- 14. This compound as an antimetabolite of uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound as an antiauxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomeric Forms of Maleic Hydrazide and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of maleic hydrazide, a significant molecule in agricultural chemistry and a subject of interest in medicinal and biological chemistry. The guide delves into the relative stability of its tautomers, supported by quantitative data from computational studies. It further outlines the experimental and computational methodologies employed to investigate this tautomerism, offering a valuable resource for researchers in the field.

Introduction to this compound Tautomerism

This compound (1,2-dihydropyridazine-3,6-dione) is a heterocyclic compound that can exist in several tautomeric forms due to the migration of a proton. The primary tautomers of interest are the monohydroxy-monoketo, diketo, and dihydroxy forms.[1] Understanding the predominant tautomeric form and the equilibrium between these forms is crucial as the molecular structure dictates the compound's chemical reactivity, biological activity, and physical properties.

Experimental and computational studies have consistently shown that the monohydroxy-monoketo form (6-hydroxy-2H-pyridazin-3-one) is the most stable tautomer in both the solid state and in solution.[1] The diketo form is also considered a stable tautomer, whereas the dihydroxy form is generally less favored and of minor importance.[1]

Tautomeric Forms of this compound

The key tautomeric forms of this compound are depicted below. For the purpose of clarity and consistency with computational studies, the tautomers are designated as follows:

-

MH1: Diketo form (1,2-dihydropyridazine-3,6-dione)

-

MH2: Monohydroxy-monoketo form (6-hydroxy-2H-pyridazin-3-one)

-

MH3 & MH4: Other potential monohydroxy-monoketo isomers

-

MH5: Dihydroxy form (3,6-dihydroxypyridazine)

Quantitative Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has been instrumental in quantifying the relative stabilities of this compound tautomers. The tables below summarize the relative energies of the different tautomers in the gas phase and in various solvents, as reported in the literature. The monohydroxy-monoketo form (MH2) is consistently identified as the most stable tautomer.

Table 1: Relative Energies of this compound Tautomers in the Gas Phase (kcal/mol)

| Tautomer | Relative Energy (MP2/cc-pVDZ)[2][3] | Relative Energy (B3LYP/6-31++G(d,p)) |

| MH2 | 0.00 | 0.00 |

| MH5 | 2.170 | Not Reported |

| MH4 | Not Reported | Not Reported |

| MH3 | Not Reported | Not Reported |

| MH1 | 39.1764 | Not Reported |

Note: The energy of the most stable tautomer (MH2) is set to 0.00 kcal/mol as the reference.

Table 2: Order of Tautomer Stability in Different Environments

| Environment | Order of Stability (from most to least stable) | Reference |

| Gas Phase | MH2 > MH5 > MH4 > MH3 > MH1 | [2] |

| Solvent Phase (General) | MH2 > MH5 > MH4 > MH1 > MH3 | [2] |

Experimental and Computational Protocols

The study of tautomerism in this compound involves a combination of experimental and computational techniques to identify and quantify the different forms and to understand the factors influencing their stability.

Experimental Determination of Tautomer Ratios

4.1.1. Spectroscopic Methods

Vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental tools for studying tautomerism.

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. The presence of characteristic functional groups in each tautomer (e.g., C=O and O-H stretches) gives rise to distinct peaks in the spectra, allowing for the identification of the predominant form in the solid state and in solution.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the equilibrium constant between tautomers in solution. The protocol generally involves:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: The NMR spectrum is recorded. Since the interconversion between tautomers is often slow on the NMR timescale, separate signals for each tautomer can be observed.

-

Signal Integration: The integral areas of distinct, non-overlapping peaks corresponding to each tautomer are measured. These integrals are proportional to the molar concentration of each species.

-

Equilibrium Constant Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the integrated signal areas.

-

4.1.2. pKa Data Analysis

The analysis of pKa data can also provide insights into the populations of different tautomers in aqueous solution.[4]

Computational Chemistry Protocol

Computational methods provide a theoretical framework for understanding the intrinsic stability of tautomers and the influence of the environment. A typical workflow for the computational analysis of this compound tautomerism using a program like Gaussian is as follows:

-

Structure Generation: The 3D structures of all possible tautomers of this compound are built using a molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The geometry of each tautomer is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31++G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: The electronic energies of the optimized structures are calculated. The relative energies of the tautomers are then determined by comparing their ZPVE-corrected electronic energies.

-

Solvation Effects: To model the effect of a solvent, the Polarizable Continuum Model (PCM) can be employed during the optimization and energy calculations. This provides insights into how the solvent environment influences tautomer stability.[2]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Tautomeric equilibrium of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

The tautomerism of this compound is a well-studied phenomenon, with a strong consensus that the monohydroxy-monoketo form is the most stable species under various conditions. This stability is supported by a wealth of computational data. The experimental and computational protocols outlined in this guide provide a solid foundation for researchers seeking to investigate the tautomeric behavior of this compound and related heterocyclic systems. A thorough understanding of these tautomeric equilibria is essential for predicting the chemical behavior and biological activity of this important molecule.

References

- 1. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A Theoretical Survey of Solvation Effects on Tautomerism Stability of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 4. cores.research.asu.edu [cores.research.asu.edu]

The Structure-Activity Relationship of Maleic Hydrazide: A Technical Guide for Researchers

Introduction

Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), a synthetic plant growth regulator, has been a subject of extensive research due to its potent inhibitory effects on plant development. Its primary mode of action involves the disruption of nucleic acid and protein synthesis, leading to a cessation of cell division in meristematic tissues. This property has led to its widespread use in agriculture for controlling sucker growth in tobacco and preventing sprouting in stored crops like potatoes and onions. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of more effective and selective analogs for both agricultural and potential therapeutic applications. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing quantitative data, experimental protocols, and the underlying molecular mechanisms.

Structure-Activity Relationship of this compound Analogs

The biological activity of this compound is intrinsically linked to its unique cyclic hydrazide structure. Modifications to this core structure have a profound impact on its plant growth regulatory and herbicidal properties. Key SAR principles have been established through various studies, primarily focusing on the pyridazinedione ring and substitutions at the nitrogen atoms.

Core Structural Requirements for Activity:

-

Cyclic Structure: The cyclic nature of the pyridazinedione ring is essential for the biological activity of this compound. Straight-chain analogs that partially resemble the this compound structure have been found to be significantly less active. Ring closure is a critical determinant for full growth inhibitory action.[1]

-

Unsubstituted N-H Groups: Generally, any modification or substitution on the nitrogen atoms of the this compound molecule leads to a considerable reduction or complete loss of activity.[1] However, the ease with which substituents can be cleaved from the molecule by the plant can influence the observed activity. Derivatives that can be readily metabolized back to the parent this compound may still exhibit some level of biological effect.[1]

Quantitative and Semi-Quantitative SAR Data:

| Compound | Structure | Relative Growth Inhibition Activity | Reference |

| This compound | 1,2-dihydro-3,6-pyridazinedione | High | [1] |

| N-acetyl-MH | N-acetyl-1,2-dihydro-3,6-pyridazinedione | Lower than MH | [1] |

| N-benzoyl-MH | N-benzoyl-1,2-dihydro-3,6-pyridazinedione | Lower than MH | [1] |

| N-hydroxymethyl-MH | N-hydroxymethyl-1,2-dihydro-3,6-pyridazinedione | Lower than MH | [1] |

| Succinic Hydrazide | Similar to MH at high concentrations | [1] | |

| Citraconic Hydrazide | Inactive | [1] | |

| Phthalthion | Inactive | [1] | |

| Maleimide | Inactive | [1] |

Experimental Protocols

1. Bud Growth Inhibition Assay (Qualitative to Semi-Quantitative)

This method is a classic and straightforward assay to evaluate the plant growth regulatory effects of this compound and its analogs.

-

Plant Material: Young, actively growing plants with prominent axillary or terminal buds are used (e.g., tobacco, tomato, or bean plants).

-

Test Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone or ethanol) and then diluted with water to the desired concentrations. A surfactant is often added to improve foliage wetting.

-

Application: The test solutions are applied as a foliar spray to the plants, ensuring thorough coverage of the buds and surrounding leaves. A control group is treated with the solvent and surfactant solution only.

-

Incubation: The treated plants are maintained in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity for a period of 7 to 21 days.

-

Evaluation: The degree of bud growth inhibition is visually assessed and can be scored on a qualitative scale (e.g., no inhibition, slight inhibition, moderate inhibition, severe inhibition, complete inhibition). For a more quantitative measure, the length or weight of the buds can be measured and compared to the control group. The results can be expressed as a percentage of inhibition.

2. Tobacco Sucker Control Assay (Field-Based Evaluation)

This protocol is designed to assess the efficacy of this compound and its derivatives in a real-world agricultural setting.

-

Experimental Design: A randomized complete block design is typically used with multiple replications for each treatment.

-

Plant Material: Field-grown tobacco plants are used. The plants should be uniform in size and developmental stage.

-

Topping: Before the application of the test compounds, the terminal flower buds of the tobacco plants are removed (a process called "topping"). This stimulates the growth of axillary buds (suckers).

-

Application: The test compounds, formulated as aqueous solutions, are applied to the topped tobacco plants. The application is typically done as a coarse spray directed at the upper portion of the stalk, ensuring the solution runs down the stalk and contacts the leaf axils where the suckers emerge. Application rates are usually expressed in terms of active ingredient per acre or hectare.

-

Evaluation: Sucker control is evaluated at regular intervals (e.g., 7, 14, and 21 days after treatment). The number and fresh weight of the suckers per plant are recorded. The efficacy of the treatment is calculated as the percentage reduction in sucker number or weight compared to an untreated control group.

3. Allium cepa (Onion Root Tip) Chromosomal Aberration Assay

This assay is a well-established method for assessing the genotoxic potential of chemical compounds.

-

Materials: Onion bulbs, test compound solutions at various concentrations, distilled water, fixative (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1), 1N HCl, and a stain (e.g., aceto-orcein or Feulgen stain).

-

Rooting of Onion Bulbs: The outer scales of the onion bulbs are removed, and the bulbs are placed in beakers with distilled water to allow root growth.

-

Treatment: Once the roots have reached a length of 2-3 cm, the bulbs are transferred to beakers containing the test solutions of this compound or its analogs at different concentrations. A negative control (distilled water) and a positive control (a known mutagen) are included. The treatment duration is typically 24-48 hours.

-

Fixation: After the treatment period, the root tips are excised and fixed in Carnoy's fixative for 24 hours.

-

Hydrolysis and Staining: The fixed root tips are hydrolyzed in 1N HCl at 60°C for a few minutes to soften the tissue. They are then stained with aceto-orcein or Feulgen stain.

-

Slide Preparation and Microscopic Analysis: The stained root tips are squashed on a microscope slide in a drop of 45% acetic acid. The slides are then observed under a microscope to score for chromosomal aberrations (e.g., bridges, fragments, laggards, and micronuclei) in the dividing cells. The mitotic index (the percentage of dividing cells) is also calculated to assess cytotoxicity.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of nucleic acid synthesis, which in turn halts cell division (mitosis). This effect is believed to stem from its structural similarity to the pyrimidine base uracil.

Uracil Antimetabolite Hypothesis:

This compound acts as an antimetabolite of uracil, a key component of RNA. By competing with uracil in the pyrimidine biosynthesis pathway, this compound can disrupt the normal production of nucleotides required for DNA and RNA synthesis. This leads to a cessation of the cell cycle, particularly in the G1 and G2 phases, and prevents cells from entering mitosis.

Below is a conceptual diagram illustrating the proposed mechanism of action of this compound as a uracil antimetabolite.

Caption: Conceptual pathway of this compound's inhibitory action.

Experimental Workflow for SAR Studies:

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of this compound analogs.

Caption: Workflow for this compound SAR studies.

The structure-activity relationship of this compound is characterized by the critical importance of its cyclic pyridazinedione core and the presence of unsubstituted N-H groups. While the available quantitative data is somewhat limited, the established SAR principles provide a solid foundation for the rational design of novel analogs. The experimental protocols detailed in this guide offer robust methods for evaluating the biological activity of these new compounds. Further research focusing on elucidating the specific enzymatic targets of this compound within the pyrimidine biosynthesis pathway will be instrumental in refining our understanding of its mechanism of action and will pave the way for the development of next-generation plant growth regulators and potentially other bioactive molecules.

References

Genetic and molecular response of plants to maleic hydrazide

An In-depth Technical Guide on the Genetic and Molecular Response of Plants to Maleic Hydrazide

Introduction

This compound (MH), a synthetic pyridazine compound (1,2-dihydropyridazine-3,6-dione), is a well-established plant growth regulator and selective herbicide first identified in the 1940s.[1][2] It is widely utilized in agriculture to prevent sprouting in stored crops like potatoes, onions, and garlic, and to control sucker growth in tobacco.[1][3][4][5] The primary mode of action of this compound is the inhibition of cell division, which effectively suppresses growth in meristematic tissues without significantly affecting the enlargement of existing cells.[1][5][6] This guide provides a comprehensive overview of the current understanding of the genetic and molecular mechanisms underlying the plant's response to MH, intended for researchers and scientists in plant biology and drug development.

Molecular Mechanism of Action

This compound exerts its effects through a multi-faceted molecular mechanism, primarily targeting fundamental cellular processes. It is absorbed through the foliage or roots and translocated via both xylem and phloem to regions of active cell division.[3][7]

2.1 Inhibition of Nucleic Acid and Protein Synthesis A primary effect of MH at the molecular level is the disruption of nucleic acid and protein synthesis.[3][8][9] This inhibition is a key factor leading to the suppression of cell division and overall growth.[3] Some studies suggest that MH acts as a uracil anti-metabolite, which could explain its interference with RNA and DNA synthesis.[5] Ultrastructural analysis of Allium cepa root tips treated with MH revealed significant nucleolar alterations, further suggesting an inhibitory effect on biosynthetic activity, as the nucleolus is the primary site of ribosome biogenesis.[10]

2.2 Disruption of Mitosis and Induction of Chromosomal Aberrations this compound is a potent inhibitor of mitosis.[6][11] Its application leads to a decrease in the mitotic index in the root tips of various plants, including Allium cepa and Trigonella foenum-graecum.[10][11] The compound is also a well-documented clastogenic (chromosome-breaking) agent in plants.[8][9][12] The types of chromosomal aberrations observed are similar to those induced by alkylating agents and include stickiness, C-mitosis (a colchicine-like effect on the spindle apparatus), chromosome bridges, and lagging chromosomes.[9][11] This genotoxic activity is believed to be a direct consequence of its impact on DNA synthesis and repair mechanisms, leading to mutations and chromosomal damage.[3][13][14]

Genetic and Transcriptomic Responses

Exposure to this compound triggers significant changes in the plant's transcriptome, affecting a wide array of genes involved in growth and development.

3.1 Differentially Expressed Genes Transcriptomic analysis of tobacco plants treated with MH revealed altered expression of genes associated with several key biological processes:[15]

-

Meristem Development: Genes crucial for maintaining the shoot apical meristem are downregulated.

-

Cell Division: Genes controlling the cell cycle are suppressed.

-

DNA Replication, Repair, and Recombination: Expression of genes involved in maintaining genome integrity is modified.

-

Phytohormone Signaling: MH significantly impacts the expression of genes involved in hormone pathways, particularly auxin and gibberellin.[15][16]

In duckweed (Spirodela polyrrhiza), MH treatment was found to down-regulate genes related to the auxin response while up-regulating genes involved in carbon fixation, starch biosynthesis, and abscisic acid (ABA) signal transduction.[16] This shift in gene expression correlates with the observed inhibition of growth and promotion of starch storage.[16]

Interaction with Phytohormone Signaling

The growth-regulating effects of MH are closely linked to its interference with plant hormone signaling pathways.

-

Anti-Auxin Activity: MH is considered an anti-auxin.[17] It can inhibit shoot bud growth by interfering with auxin transport, leading to reduced elongation.[15] The downregulation of auxin-responsive genes further supports this mode of action.[16]

-

Gibberellin Synthesis: Evidence suggests that MH can inhibit gibberellin synthesis and action, which contributes to the induction of seed dormancy and suppression of germination.[15]

-

Abscisic Acid (ABA) Signaling: The upregulation of genes in the ABA signaling pathway by MH treatment may contribute to growth inhibition and the promotion of storage compound accumulation, such as starch.[16]

Quantitative Data on Plant Responses to this compound

The following tables summarize quantitative data from various studies on the effects of this compound on different plant species.

| Plant Species | Tissue/Organ | MH Concentration | Duration | Observed Effect | Reference |

| Allium cepa & Trigonella foenum-graecum | Seedlings | 5 - 55 ppm | 6 - 48 h | Concentration-dependent inhibition of root growth and germination. >50 ppm for 48h was toxic. | [11] |

| Allium cepa | Root tips | 10⁻⁶ M - 10⁻³ M | 12 - 48 h | Significant increase in chromosomal aberrations with increasing concentration and time. | [10] |

| Nicotiana tabacum var. xanthi | Leaves | 0.005 - 0.05 mM | 24 h | Induced 10.1 to 284.3 somatic mutant sectors per leaf. | [13] |

| Vicia faba | Root tips | 0.8 mM | 30 min | 56.5% of metaphases showed chromatid aberrations after 15h recovery. | [13] |

| Spirodela polyrrhiza | Whole plant | 75 µg/mL (approx. 0.67 mM) | 8 days | ~20-fold increase in starch content (to approx. 40 mg/g fresh weight). | [16] |

| Solanum lycopersicum (Tomato) with Phelipanche aegyptiaca | Foliage | 150 - 600 g a.i. ha⁻¹ | 2 applications | P. aegyptiaca (broomrape) biomass was reduced to near zero. | [18] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols derived from key studies.

6.1 Protocol for Somatic Mutation Assay in Nicotiana tabacum

-

Plant Material: Seedlings of Nicotiana tabacum var. xanthi (heterozygous for chlorophyll deficiency genes a₁⁺/a₁; a₂⁺/a₂) are cultivated in a growth chamber at 26°C with an 18-hour photoperiod until they reach the 4-5 leaf stage.[13][19]

-

MH Treatment: The roots of the seedlings are carefully rinsed with water and then immersed in vials containing the desired concentration of this compound (e.g., 0.005 - 0.05 mM) dissolved in distilled water or a suitable buffer.[13][19]

-

Incubation: Plants are treated for 24 hours in the dark at 26°C.[13][19]

-

Analysis: After treatment, plants are returned to normal growth conditions. Somatic mutations (visualized as mutant sectors on the leaves) are analyzed approximately 3 weeks after treatment on newly developed leaves.[19]

6.2 Protocol for Chromosomal Aberration Assay in Vicia faba

-

Plant Material: Main roots from Vicia faba seedlings.

-

MH Treatment: Root tips are immersed in an aqueous solution of this compound (e.g., 0.4 or 0.8 mM) for 30 minutes at 24°C.[13]

-

Recovery and Harvest: Following treatment, roots are rinsed and returned to a control solution for a recovery period (e.g., 15 hours).[13]

-

Microscopy Preparation: Root tips are pre-treated with a spindle inhibitor (e.g., 0.05% colchicine) for 2 hours, fixed in ethanol:acetic acid (3:1), hydrolyzed in 1N HCl, and stained with Feulgen for microscopic analysis of metaphase chromosomes.[19]

6.3 Protocol for Starch Accumulation Study in Spirodela polyrrhiza

-

Plant Material: Axenically cultured Spirodela polyrrhiza (duckweed).

-

MH Treatment: Plants are inoculated into a fresh liquid growth medium containing various concentrations of this compound (e.g., 25 to 200 µg/mL).[16]

-

Incubation: Cultures are maintained under controlled conditions (e.g., light/dark cycle, temperature) for a set period (e.g., 8 days).[16]

-

Analysis: At the end of the treatment period, plant fresh weight is recorded. Starch content is quantified using an enzymatic assay (e.g., amyloglucosidase digestion followed by glucose measurement) and expressed as mg per gram of fresh weight.[16]

Visualizations: Pathways and Workflows

7.1 Proposed Molecular Action Pathway of this compound

Caption: Proposed molecular action pathway of this compound in plant cells.

7.2 Experimental Workflow for Transcriptomic Analysis

Caption: A typical experimental workflow for RNA-Seq analysis of MH-treated plants.

Conclusion

This compound is a potent inhibitor of plant growth that acts primarily by disrupting cell division in meristematic tissues. Its molecular mechanism involves the inhibition of nucleic acid and protein synthesis, leading to cell cycle arrest and significant chromosomal damage. Transcriptomic and hormonal studies have revealed that MH profoundly alters gene expression related to meristem identity, cell division, DNA repair, and key phytohormone signaling pathways, including those of auxin and gibberellin. The collective evidence paints a picture of MH as a compound that fundamentally interferes with the central processes of cell proliferation and development. Further research employing advanced proteomic and metabolomic techniques will be invaluable in fully elucidating the intricate network of molecular responses to this widely used plant growth regulator.[20][21]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mode of action of this compound in relation to residues in crops and soils. | Semantic Scholar [semanticscholar.org]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. The Application of this compound [bestcareagro.com]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and mode of action of this compound in root tips of Allium cepa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. The Use of this compound for Effective Hybridization of Setaria viridis | PLOS One [journals.plos.org]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular mechanism underlying the effect of this compound treatment on starch accumulation in S. polyrrhiza 7498 fronds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies of this compound Interactions with Thiol Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Metabolomic and Proteomic Analyses to Reveal the Role of Plant-Derived Smoke Solution on Wheat under Salt Stress | MDPI [mdpi.com]

- 21. Frontiers | Untargeted Metabolomics Sheds Light on the Diversity of Major Classes of Secondary Metabolites in the Malpighiaceae Botanical Family [frontiersin.org]

An In-depth Technical Guide on the Hormonal Interactions of Maleic Hydrazide in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic hydrazide (MH) is a synthetic plant growth regulator widely utilized in agriculture to inhibit sprouting and control growth.[1][2][3] Its primary mode of action involves the inhibition of cell division, which subsequently impacts various physiological processes governed by plant hormones.[1][2][3][4] This technical guide provides a comprehensive overview of the complex interactions between this compound and key plant hormones, including auxins, gibberellins, cytokinins, and abscisic acid. It synthesizes quantitative data from various studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a deeper understanding of MH's multifaceted effects on plant hormonal balance.

Introduction to this compound

This compound (1,2-dihydro-3,6-pyridazinedione) is a systemic growth regulator that is readily absorbed by plant foliage and roots and translocated throughout the plant.[2][4] Its principal effect is the inhibition of mitosis, or cell division, in the meristematic tissues of plants.[3] This inhibitory action on cell division, without a corresponding inhibition of cell enlargement, leads to a range of growth-regulating effects.[1] While the precise molecular mechanism of MH is not fully elucidated, it is known to interfere with nucleic acid and protein synthesis.[4][5][6] These fundamental interactions at the cellular level have significant downstream consequences for the hormonal signaling pathways that orchestrate plant growth and development.

Interaction with Auxins

This compound is widely considered to function as an anti-auxin.[7][8][9][10] Auxins, with indole-3-acetic acid (IAA) being the most prominent, are critical for cell elongation, apical dominance, and root development. MH counteracts these auxin-mediated processes.

Key Interactions:

-

Inhibition of Auxin-Induced Growth: MH has been shown to inhibit the elongation of stems, a process actively promoted by auxins.[7]

-

Alteration of Auxin Metabolism: Evidence suggests that MH may interfere with auxin metabolism, potentially affecting its synthesis, transport, or degradation.[7] Some studies have explored its effect on the activity of IAA oxidase, the enzyme responsible for breaking down IAA.

-

Apical Dominance: By disrupting the auxin gradient responsible for apical dominance, MH application can lead to the growth of lateral buds.

Quantitative Data on MH and Auxin Interaction

| Plant Species | MH Concentration | Observed Effect on Auxin Levels/Activity | Reference |

| Groundnut (cv. Dh 86) | 3000 ppm (foliar spray) | 86.8% decrease in Auxin (IAA) levels in seeds. | [7] |

| Tobacco | Not specified | Investigated influence on auxin levels and IAA oxidase activity. | [11] |

Experimental Protocol: Quantification of IAA in Plant Tissues

This protocol outlines a general method for the extraction and quantification of endogenous IAA, which can be adapted to study the effects of MH treatment.

-

Tissue Homogenization: Plant tissues (e.g., shoot apices, roots) are harvested, weighed, and immediately frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a cold solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT), to prevent IAA degradation. The extraction is carried out overnight at 4°C with constant shaking.

-

Purification: The extract is centrifuged, and the supernatant is collected. The supernatant is then passed through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.

-

Quantification by HPLC-MS/MS: The purified extract is analyzed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). An internal standard, such as 13C6-IAA, is added to the samples for accurate quantification. The concentration of IAA is determined by comparing the peak areas of the sample to a standard curve.

Workflow for IAA Quantification.

Interaction with Gibberellins

Gibberellins (GAs) are a class of hormones that regulate a wide range of developmental processes, including stem elongation, seed germination, and flowering. This compound exhibits a clear antagonistic relationship with gibberellins.

Key Interactions:

-

Inhibition of GA-Induced Stem Elongation: MH has been demonstrated to reduce the response of plants to exogenously applied gibberellic acid (GA).[12] In dwarf pea varieties, which are sensitive to GA, MH treatment diminishes the stem extension typically induced by GA application.[12]

-

Impact on GA Synthesis: It is hypothesized that MH may block the activity of endogenous GA-like hormones, thereby inhibiting growth.[12]

-

Seed Germination: MH can interfere with seed germination, a process where GAs play a crucial role in breaking dormancy and promoting the growth of the embryo.

Quantitative Data on MH and Gibberellin Interaction

| Plant Species | MH Concentration | GA Concentration | Observed Effect | Reference |

| Dwarf Garden Pea | Varied | Varied | MH reduced the stem extension response to GA at all concentrations tested. | [12] |

| Tall Garden Pea | Varied | Varied | MH severely inhibited growth, and this inhibition was not overcome by GA. | [12] |

| Groundnut (cv. Dh 86) | 3000 ppm (foliar spray) | - | 98.7% reduction in Gibberellin (GA3) levels in seeds. | [7] |

| Hybrid Rice F1 | 4000 mg/L | - | Did not significantly decrease GA1 content during germination in germinating seeds. | [13] |

| Okra | 100 ppm | 60 ppm | Combination significantly increased plant height and yield attributes. | [14] |

| Celery | >1000 ppm | - | Decreased bolting (seed stalk formation). | [15] |

Experimental Protocol: Dwarf Pea Stem Elongation Bioassay

This bioassay is a classic method to assess the interaction between growth promoters (like GA) and inhibitors (like MH).

-

Plant Material: Dwarf pea seedlings (e.g., Pisum sativum 'Little Marvel') are grown under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

Treatment Application: Solutions of MH and GA, both individually and in combination at various concentrations, are prepared. A small droplet of the test solution is applied to the apical bud of the seedlings. Control plants are treated with a solution lacking MH and GA.

-

Data Collection: The height of the seedlings is measured from a marked point at the base of the stem to the apical bud at regular intervals (e.g., daily for 7 days).

-

Analysis: The change in stem length is calculated for each treatment group and compared to the control. This allows for the determination of the inhibitory effect of MH on both endogenous growth and GA-induced growth.

Hypothesized GA Signaling and MH Interference.

Interaction with Cytokinins

Cytokinins are primarily involved in promoting cell division (cytokinesis), shoot growth, and delaying senescence. The interaction between MH and cytokinins is less well-documented than with auxins and gibberellins. However, given MH's primary role as a cell division inhibitor, a direct or indirect interaction with cytokinin signaling is highly probable.

Key Interactions:

-

Inhibition of Cell Division: Since cytokinins promote cell division and MH inhibits it, they have opposing effects on this fundamental process. MH likely interferes with the cytokinin-regulated cell cycle machinery.

-

Shoot Growth: Cytokinins promote the formation and growth of shoots. The growth-retardant effects of MH on shoots suggest an antagonistic interaction with cytokinin action.

Interaction with Abscisic Acid

Abscisic acid (ABA) is a plant hormone that plays a central role in regulating seed dormancy, stomatal closure, and responses to environmental stress. The interaction between MH and ABA is particularly relevant in the context of seed germination and dormancy.

Key Interactions:

-

Promotion of Dormancy: Both MH and ABA can inhibit seed germination.[13][16][17][18] Studies have shown that MH treatment can lead to an increase in endogenous ABA levels in seeds, thereby promoting dormancy.[7]

-

Antagonism with Gibberellins: ABA and GAs often have antagonistic effects, particularly in seed germination. MH's ability to increase ABA levels and decrease GA levels creates a hormonal balance that strongly favors dormancy over germination.[7]

Quantitative Data on MH and Abscisic Acid Interaction

| Plant Species | MH Concentration | Observed Effect on ABA Levels/Activity | Reference | | --- | --- | --- | --- | --- | | Groundnut (cv. Dh 86) | 3000 ppm (foliar spray) | 194.6% increase in Abscisic Acid (ABA) levels in seeds. |[7] | | Hybrid Rice F1 | 4000 mg/L | Inhibited seed sprouting. |[13] | | Groundnut | 250 ppm & 500 ppm | No significant effect on growth, but ABA treatments increased pod yield. |[16] | | Groundnut | 500 ppm | In combination with a specific variety, significantly increased the number of pods per plant. |[18] |

Experimental Protocol: Seed Germination Assay

This protocol can be used to evaluate the effects of MH and its interaction with ABA on seed germination.

-

Seed Sterilization: Seeds are surface-sterilized to prevent microbial contamination. This is typically done by rinsing with 70% ethanol followed by a solution of sodium hypochlorite and then several rinses with sterile distilled water.

-

Treatment Application: Seeds are soaked in solutions of MH, ABA, or a combination of both at various concentrations for a specified period. Control seeds are soaked in sterile distilled water.

-